molecular formula C7H16ClNOS B2371755 2-(Thian-4-yloxy)ethan-1-amine hydrochloride CAS No. 2138232-46-7

2-(Thian-4-yloxy)ethan-1-amine hydrochloride

Cat. No.: B2371755
CAS No.: 2138232-46-7
M. Wt: 197.72
InChI Key: RBTVTXGNTZFIEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Thian-4-yloxy)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C6H14ClNOS. It is typically found as a white to pale yellow solid, often in powder form . The compound contains sulfur, nitrogen, and hydrogen elements within its chemical structure .

Preparation Methods

The synthesis of 2-(Thian-4-yloxy)ethan-1-amine hydrochloride involves several steps. One common synthetic route includes the reaction of thian-4-ol with ethylene oxide to form 2-(thian-4-yloxy)ethanol. This intermediate is then reacted with ammonia to produce 2-(thian-4-yloxy)ethan-1-amine, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

2-(Thian-4-yloxy)ethan-1-amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products of oxidation include sulfoxides and sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, leading to the formation of thian-4-ylmethanol.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other nucleophiles such as halides or alkoxides.

Scientific Research Applications

2-(Thian-4-yloxy)ethan-1-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Thian-4-yloxy)ethan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, modulating their activity and affecting various biochemical pathways. The presence of sulfur and nitrogen atoms in its structure allows for unique binding interactions with target molecules .

Comparison with Similar Compounds

2-(Thian-4-yloxy)ethan-1-amine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of sulfur, nitrogen, and oxygen atoms, which confer distinct chemical and biological properties .

Properties

IUPAC Name

2-(thian-4-yloxy)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NOS.ClH/c8-3-4-9-7-1-5-10-6-2-7;/h7H,1-6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBTVTXGNTZFIEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1OCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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